Urochloralic acid
Overview
Description
Urochloralic acid is a crystalline glycoside with the molecular formula C8H11Cl3O7 . It is a metabolite of chloral hydrate, a compound historically used as a sedative and hypnotic . This compound is formed in the body through the metabolic processing of chloral hydrate and is excreted in the urine .
Mechanism of Action
Target of Action
Urochloralic acid, a metabolite of chloral hydrate , primarily targets the central nervous system (CNS) . Chloral hydrate, the parent compound, has been used as a CNS depressant for over a century . The primary role of these targets is to regulate sleep and consciousness levels in the body .
Mode of Action
It is known that chloral hydrate, from which this compound is derived, was initially thought to produce sleep by giving rise to chloroform in vivo . It appears that the sleep-inducing effects of chloral hydrate may be due to its reduced metabolite, trichloroethanol .
Biochemical Pathways
It is known that chloral hydrate, the parent compound, is metabolized to trichloroethanol, which is believed to be responsible for its sleep-inducing effects
Pharmacokinetics
It is known that chloral hydrate, the parent compound, is metabolized to trichloroethanol and this compound . The precise ADME properties of this compound and their impact on its bioavailability require further investigation.
Result of Action
It is known that chloral hydrate, the parent compound, has a sedative effect, inducing sleep . The specific molecular and cellular effects of this compound require further investigation.
Action Environment
It is known that emissions from coal-burning power plants, which include hydrochloric acid, can have significant effects on ecosystems
Biochemical Analysis
Biochemical Properties
Urochloralic acid plays a significant role in biochemical reactions, particularly as a metabolite of chloral hydrate. It interacts with several enzymes and proteins during its formation and metabolism. One of the key enzymes involved is alcohol dehydrogenase, which reduces chloral hydrate to trichloroethanol. Trichloroethanol is then conjugated with glucuronic acid to form this compound . This interaction highlights the importance of this compound in the detoxification and excretion processes.
Cellular Effects
This compound influences various cellular processes, particularly in the central nervous system. As a metabolite of chloral hydrate, it contributes to the sedative and hypnotic effects observed with chloral hydrate administration. This compound affects cell signaling pathways and gene expression related to sedation and sleep induction . Additionally, it impacts cellular metabolism by interacting with enzymes involved in the detoxification process.
Molecular Mechanism
The molecular mechanism of this compound involves its formation through the conjugation of trichloroethanol with glucuronic acid. This process is facilitated by the enzyme UDP-glucuronosyltransferase. This compound exerts its effects by binding to specific receptors in the central nervous system, leading to sedation and hypnosis . The compound’s interaction with these receptors results in changes in gene expression and enzyme activity, contributing to its overall pharmacological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable, but it can degrade under certain conditions. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in the central nervous system. These effects include prolonged sedation and changes in gene expression related to sleep regulation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound induces mild sedation and hypnosis. At higher doses, it can cause significant central nervous system depression and toxicity. Studies have shown that there is a threshold effect, where increasing the dosage beyond a certain point leads to adverse effects such as respiratory depression and impaired motor function .
Metabolic Pathways
This compound is involved in the metabolic pathways of chloral hydrate. The primary pathway includes the reduction of chloral hydrate to trichloroethanol by alcohol dehydrogenase, followed by the conjugation of trichloroethanol with glucuronic acid to form this compound. This pathway highlights the role of this compound in the detoxification and excretion of chloral hydrate .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It is primarily excreted through the kidneys, with minor excretion through bile. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes. These interactions ensure the efficient excretion of this compound from the body .
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with enzymes involved in its metabolism. The compound does not have specific targeting signals or post-translational modifications that direct it to specific organelles. Its presence in the cytoplasm allows it to participate in detoxification processes and interact with relevant enzymes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Urochloralic acid is synthesized in the body from chloral hydrate. The metabolic pathway involves the reduction of chloral hydrate to trichloroethanol, which is then glucuronidated to form this compound .
Industrial Production Methods: There is limited information on the industrial synthesis of this compound, as it is primarily a biological metabolite rather than a commercially synthesized compound .
Types of Reactions:
Reduction: The precursor chloral hydrate is reduced to trichloroethanol before being converted to this compound.
Substitution: There is limited information on substitution reactions involving this compound.
Common Reagents and Conditions:
Glucuronidation: This process involves the addition of glucuronic acid to trichloroethanol, facilitated by UDP-glucuronosyltransferase enzymes.
Major Products Formed:
Trichloroethanol: An intermediate in the formation of this compound.
This compound: The final product of the metabolic pathway.
Scientific Research Applications
Urochloralic acid has been studied primarily in the context of its role as a metabolite of chloral hydrate. Its applications include:
Comparison with Similar Compounds
Trichloroethanol: An intermediate in the formation of urochloralic acid.
Trichloroacetic Acid: Another metabolite of chloral hydrate.
Uniqueness: this compound is unique in that it is a direct metabolite of chloral hydrate and is excreted in the urine. Its formation involves specific enzymatic pathways that distinguish it from other metabolites of chloral hydrate .
Properties
IUPAC Name |
(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-(2,2,2-trichloroethoxy)oxane-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11Cl3O7/c9-8(10,11)1-17-7-4(14)2(12)3(13)5(18-7)6(15)16/h2-5,7,12-14H,1H2,(H,15,16)/t2-,3-,4+,5-,7+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQOASJJGUQMXDW-GHQVIJFQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(Cl)(Cl)Cl)OC1C(C(C(C(O1)C(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C(Cl)(Cl)Cl)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)C(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl3O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30242658 | |
Record name | Urochloralic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30242658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Trichloroethanol glucuronide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0042049 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
97-25-6 | |
Record name | Urochloralic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=97-25-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Urochloralic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000097256 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Urochloralic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30242658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | UROCHLORALIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QQK44OGN65 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Trichloroethanol glucuronide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0042049 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
142 °C | |
Record name | Trichloroethanol glucuronide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0042049 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is urochloralic acid and how is it formed in the body?
A1: this compound is a metabolite of chloral hydrate, a sedative and hypnotic drug. Following ingestion, chloral hydrate is metabolized in the liver to trichloroethanol, which is then conjugated with glucuronic acid to form this compound. This conjugation process increases water solubility, facilitating its excretion in urine. [, , , ]
Q2: Can you elaborate on the research indicating the presence of this compound in amniotic fluid?
A2: Research has shown that this compound can cross the placental barrier. While both chloral hydrate and its metabolites are found in amniotic fluid during early pregnancy, as gestation progresses to two-fifths, this compound becomes the dominant form. This suggests that in later stages of pregnancy, amniotic fluid reflects fetal renal excretion. [, ]
Q3: How does the metabolism of trichloroethylene relate to the production of this compound?
A3: Trichloroethylene, an industrial solvent, is metabolized in the liver to chloral hydrate. This metabolic pathway mirrors that of ingested chloral hydrate, ultimately leading to the formation and excretion of this compound. Notably, pretreatment with phenobarbital, a drug known to induce certain liver enzymes, increases the rate of trichloroacetate, trichloroethanol, and this compound excretion in rats exposed to trichloroethylene. []
Q4: Are there specific analytical techniques for detecting and quantifying this compound?
A4: Yes, gas chromatography with electron-capture detection has been successfully employed to determine this compound levels in urine, plasma, and liver tissue. [] Another method uses gas chromatography to simultaneously determine trichloracetic acid and trichloroethanol, providing insights into the metabolic pathway of chloral hydrate. []
Q5: What is the significance of this compound excretion in the context of occupational exposure?
A5: this compound serves as a valuable biomarker for monitoring occupational exposure to trichloroethylene. Measuring its levels in the urine of workers exposed to trichloroethylene can help assess the extent of exposure and potential health risks. []
Q6: Can you provide details about the chemical structure of this compound?
A6: Unfortunately, the provided research abstracts do not contain specific details about the molecular formula, weight, or spectroscopic data of this compound. For this information, it's recommended to consult comprehensive chemical databases or relevant scientific literature dedicated to the compound's structural characterization.
Q7: What is the historical context of this compound research?
A7: Early research on diabetes led to the discovery of organic acids in urine. While attempting to isolate this compound from a diabetic patient administered chloral hydrate, Kulz identified a levorotatory acid, later confirmed as β-hydroxybutyric acid. This discovery significantly contributed to our understanding of diabetic ketoacidosis. []
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